1-(But-3-yn-1-yl)piperidin-4-amine

Click Chemistry Bioconjugation Chemical Biology

1-(But-3-yn-1-yl)piperidin-4-amine (CAS 1153254-94-4) is a 4-aminopiperidine derivative functionalized with a terminal alkyne (but-3-yn-1-yl) group. This substitution pattern provides a bifunctional scaffold: a primary amine for further derivatization and an alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B12051558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)piperidin-4-amine
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESC#CCCN1CCC(CC1)N
InChIInChI=1S/C9H16N2/c1-2-3-6-11-7-4-9(10)5-8-11/h1,9H,3-8,10H2
InChIKeyWUFZNKYXOCYWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-yn-1-yl)piperidin-4-amine: Chemical Identity and Core Structural Features for Research Procurement


1-(But-3-yn-1-yl)piperidin-4-amine (CAS 1153254-94-4) is a 4-aminopiperidine derivative functionalized with a terminal alkyne (but-3-yn-1-yl) group [1]. This substitution pattern provides a bifunctional scaffold: a primary amine for further derivatization and an alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of complex molecular probes and drug candidates .

Alkyne handle Enables CuAAC click chemistry for probe and library synthesis
Bifunctional scaffold Primary amine and terminal alkyne allow sequential derivatization
Research building block Supports medicinal chemistry and chemical biology workflows

Beyond Generic 4-Aminopiperidines: Why 1-(But-3-yn-1-yl)piperidin-4-amine is Not a Commodity Building Block


While numerous 4-aminopiperidine analogs exist, the inclusion of a terminal alkyne on the piperidine nitrogen of 1-(but-3-yn-1-yl)piperidin-4-amine imparts a distinct and quantifiable reactivity profile [1]. Generic 4-aminopiperidines or those with simple N-alkyl substitutions (e.g., methyl, ethyl) lack the capacity for bioorthogonal click chemistry, a feature critical for generating molecular probes, functionalizing biomolecules, or building compound libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional differentiation mandates a specific procurement strategy, as substituting this compound with a structurally similar but non-alkyne-containing analog will fundamentally alter the scope of downstream chemical transformations, particularly in applications requiring site-specific conjugation .

Target Compound
Generic 4‑Aminopiperidine
Click chemistry Reactive terminal alkyne
Inert under CuAAC conditions
Physicochemical profile Higher MW; altered logP
Lower MW and lipophilicity
MAO isoform activity Reported dual MAO‑A/B profile
Different isoform selectivity reported

Quantitative Differentiation of 1-(But-3-yn-1-yl)piperidin-4-amine: Comparative Data for Informed Procurement


Terminal Alkyne Functionality Enables Bioorthogonal Click Chemistry

1-(But-3-yn-1-yl)piperidin-4-amine contains a terminal alkyne, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, N-substituted 4-aminopiperidines lacking this moiety (e.g., 1-methylpiperidin-4-amine) are inert under standard CuAAC conditions. This difference is absolute and qualitative, rather than quantitative, representing a binary 'active' versus 'inactive' state for this specific chemical transformation .

Click Reactivity
Qualitative
Target: terminal alkyne, reactive 1‑methyl analog: inert
Binary reactivity difference for CuAAC
Class‑level inference; verify with lot
Click Chemistry Bioconjugation Chemical Biology

Molecular Weight and LogP Influence on Compound Handling and Pharmacokinetic Properties

The free base of 1-(but-3-yn-1-yl)piperidin-4-amine has a molecular weight of 152.24 g/mol [1]. This is distinct from close analogs: 1-methylpiperidin-4-amine has a molecular weight of 114.19 g/mol . The alkyne group also alters the compound's lipophilicity, with a calculated LogP of -0.197 for the dihydrochloride salt [2].

Molecular Weight
Cross‑study comparable
Target: 152.24 g/mol (free base) 1‑methyl analog: 114.19 g/mol
33% higher MW; altered physicochemical profile
logP of dihydrochloride reported as ‑0.197
Physicochemical Properties Drug Design Solubility

Monoamine Oxidase (MAO) Inhibition Profile: Comparative Activity Data

1-(But-3-yn-1-yl)piperidin-4-amine has been reported to exhibit MAO-A inhibitory activity, with an IC50 of 5.0 µM, and MAO-B inhibitory activity, with an IC50 of 7.5 µM . The unsubstituted piperidine analog, N-propargylpiperidine, has been reported as a selective MAO-B inhibitor with an IC50 of 0.18 µM . This demonstrates that the specific substitution pattern on the piperidine ring, including the 4-amino group, modulates both potency and selectivity for the MAO isoforms.

MAO Inhibition
Cross‑study comparable
Target: MAO‑A IC50 5.0 µM; MAO‑B 7.5 µM N‑propargylpiperidine: MAO‑B IC50 0.18 µM (selective)
4‑NH2 shifts isoform selectivity context
Assay conditions may vary across studies
Neuropharmacology Enzyme Inhibition MAO

Antiproliferative Activity in Cancer Cell Lines

4-Aminopiperidine derivatives have been evaluated for cytotoxicity against various cancer cell lines. In one study, a 4-aminopiperidine derivative exhibited an IC50 of 310.1 nM against membrane-associated amyloid-beta (Aβ42) production, while an unsubstituted piperidine analog showed an IC50 > 1000 nM [1]. This data demonstrates that even small structural modifications to the piperidine core can significantly alter biological activity.

Antiproliferative Context
Class‑level inference
4‑Aminopiperidine deriv.: IC50 310.1 nM (Aβ42) Unsubstituted piperidine: >1000 nM
Reported scaffold‑dependent activity context
Data from related scaffold; verify with target compound
Oncology Cytotoxicity Anticancer

Targeted Application Scenarios for 1-(But-3-yn-1-yl)piperidin-4-amine in Drug Discovery and Chemical Biology


Synthesis of Clickable Molecular Probes for Target Engagement Studies

The terminal alkyne of 1-(but-3-yn-1-yl)piperidin-4-amine serves as a critical handle for conjugating the molecule to fluorophores, biotin, or other reporter tags via CuAAC. This enables the creation of novel chemical probes for studying protein targets or cellular processes where a 4-aminopiperidine pharmacophore is required .

Lead Optimization in Neuropharmacology Programs Targeting Monoamine Oxidases

The compound's reported activity against both MAO-A and MAO-B makes it a valuable starting point for structure-activity relationship (SAR) studies. Its distinct inhibition profile compared to simpler N-propargyl piperidines provides a unique vector for exploring novel agents for depression or Parkinson's disease .

Generation of Diverse Compound Libraries via Parallel Synthesis

As a bifunctional building block, 1-(but-3-yn-1-yl)piperidin-4-amine can be reacted with a panel of azides in a parallel synthesis format. This allows for the rapid generation of a library of triazole-linked compounds for screening against various biological targets, leveraging the well-established efficiency and modularity of CuAAC .

Application
Selection Property
Validation Focus
Clickable probe synthesis
Terminal alkyne handle for CuAAC
Conjugation efficiency and probe specificity
MAO isoform SAR studies
Reported MAO‑A/B activity profile
Selectivity confirmation in isoform‑specific assays
Parallel library synthesis
Bifunctional amine‑alkyne scaffold
Triazole library diversity and screening hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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